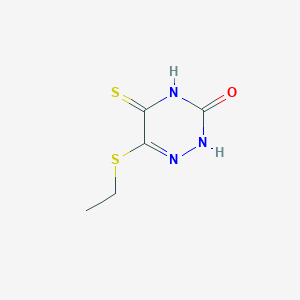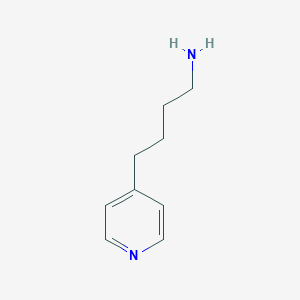
4-(Pyridin-4-yl)butan-1-amine
Overview
Description
4-(Pyridin-4-yl)butan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-pyridyl)butan-1-amine or P4BA and is a derivative of butylamine.
Scientific Research Applications
4-(Pyridin-4-yl)butan-1-amine has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs. It has been found that P4BA can act as a ligand for various receptors, including dopamine receptors, which are involved in the regulation of mood, motivation, and reward. Therefore, P4BA can be used as a starting point for the development of new drugs for the treatment of neurological disorders, such as depression and addiction.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)butan-1-amine involves its interaction with various receptors in the brain. P4BA acts as a ligand for dopamine receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological functions, including movement, mood, motivation, and reward. By binding to dopamine receptors, P4BA can modulate the activity of dopamine, which is a neurotransmitter that plays a crucial role in these functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Pyridin-4-yl)butan-1-amine are still being studied. However, it has been found that P4BA can modulate the activity of dopamine, which can lead to various effects on the brain and body. For example, P4BA can increase the release of dopamine, which can result in increased motivation and reward-seeking behavior. On the other hand, prolonged exposure to P4BA can lead to desensitization of dopamine receptors, which can result in decreased motivation and reward-seeking behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Pyridin-4-yl)butan-1-amine in lab experiments is its specificity for dopamine receptors. This compound can selectively bind to dopamine receptors, which can make it a useful tool for studying the role of dopamine in various physiological functions. However, one of the limitations of using P4BA in lab experiments is its potential toxicity. Prolonged exposure to P4BA can lead to desensitization of dopamine receptors, which can result in decreased motivation and reward-seeking behavior.
Future Directions
There are several future directions for the study of 4-(Pyridin-4-yl)butan-1-amine. One of the most promising directions is the development of new drugs based on P4BA. By modifying the chemical structure of P4BA, it may be possible to develop drugs that are more selective and potent in their interactions with dopamine receptors. Another future direction is the study of the role of P4BA in other physiological functions, such as learning and memory. By studying the effects of P4BA on these functions, it may be possible to gain a better understanding of the role of dopamine in these processes.
properties
IUPAC Name |
4-pyridin-4-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWNXDUZHXYGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543799 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)butan-1-amine | |
CAS RN |
62174-83-8 | |
| Record name | 4-(Pyridin-4-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



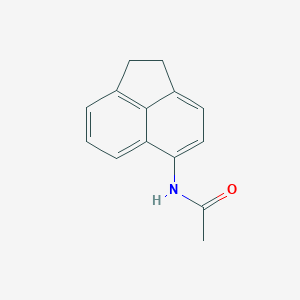
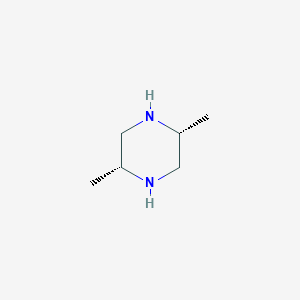
![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)
![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)
![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)
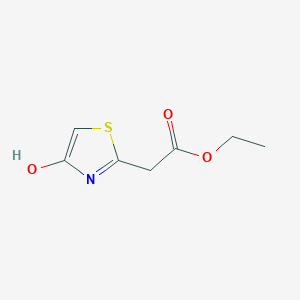
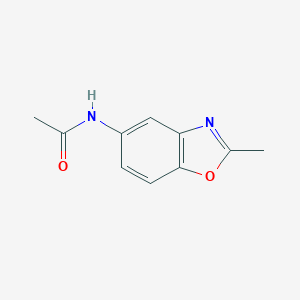
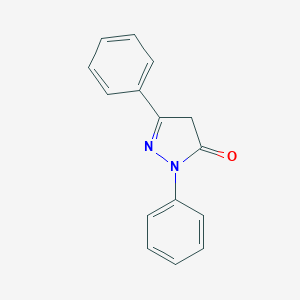
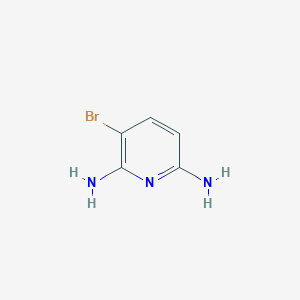
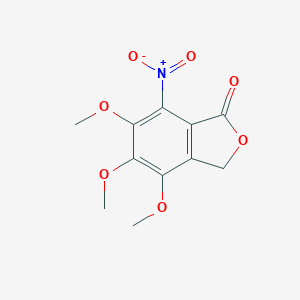
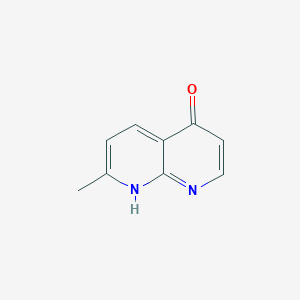
![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)
